1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone

Lipophilicity CNS drug design Physicochemical profiling

This pyrrolidinyl-pyridine building block features a unique N-aryl linkage and 4-CF3 substitution that confer conformational rigidity and electronic properties distinct from regioisomers. With zero H-bond donors and 6 H-bond acceptors, it is ideally suited for ATP-competitive kinase inhibitor design targeting hinge-region interactions. The C3 acetyl group serves as both a pharmacophoric element and a synthetic handle for further derivatization. Procurement supports lead optimization campaigns where the 4-CF3-pyridine moiety is a privileged pharmacophore.

Molecular Formula C12H13F3N2O
Molecular Weight 258.244
CAS No. 2034463-10-8
Cat. No. B2369776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone
CAS2034463-10-8
Molecular FormulaC12H13F3N2O
Molecular Weight258.244
Structural Identifiers
SMILESCC(=O)C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H13F3N2O/c1-8(18)9-3-5-17(7-9)11-6-10(2-4-16-11)12(13,14)15/h2,4,6,9H,3,5,7H2,1H3
InChIKeyMBUSGRXAUDIRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone (CAS 2034463-10-8): Chemical Identity & Procurement Baseline


1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone is a synthetic heterocyclic building block featuring a pyrrolidine core substituted at N1 with a 4-(trifluoromethyl)pyridin-2-yl group and at C3 with an acetyl (ethanone) moiety. With a molecular formula of C12H13F3N2O and a molecular weight of 258.24 g/mol, it is classified as a tertiary amine-containing ketone bearing both a strongly electron-withdrawing trifluoromethyl group and a hydrogen bond acceptor-rich pyridine ring [1]. The compound exhibits a computed XLogP3-AA of 2, a topological polar surface area (TPSA) of 33.2 Ų, and contains 6 hydrogen bond acceptor sites with zero hydrogen bond donors, positioning it within favorable drug-like physicochemical space for CNS penetration potential and moderate lipophilicity [1]. As a research chemical primarily available through specialty chemical suppliers, it serves as a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition, CNS disorders, and other therapeutic areas where trifluoromethylpyridine pharmacophores are prevalent [2].

Why 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone Cannot Be Replaced by In-Class Analogs


Within the pyrrolidinyl-pyridine chemical space, ostensibly similar compounds differ critically in their substitution pattern, linker chemistry, and electronic properties, which fundamentally alter their reactivity, biological target engagement, and synthetic utility. For example, the direct N-aryl linkage between the pyrrolidine nitrogen and the pyridine C2 position in this compound—as opposed to an ether, carbonyl, or methylene linker found in close analogs—produces distinct conformational rigidity and electronic distribution [1]. The precise positioning of the trifluoromethyl group at the pyridine 4-position (rather than 3-, 5-, or 6-positions) critically modulates both the pKa of the pyridine nitrogen and the overall molecular dipole, directly impacting target binding and metabolic stability in ways that cannot be recapitulated by regioisomers [2]. Furthermore, the acetyl group at the pyrrolidine 3-position serves as both a synthetic handle for further derivatization and a pharmacophoric element; its replacement with hydrogen (as in the des-acetyl analog 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine, CAS 1256822-00-0, MW 216.2) results in loss of a key hydrogen bond acceptor and significant molecular weight reduction, altering both physicochemical and pharmacological profiles . These structural distinctions are not cosmetic—they manifest in measurable differences in lipophilicity, solubility, metabolic stability, and biological activity across compound series, making generic substitution scientifically indefensible without explicit comparative validation.

Quantitative Differentiation Evidence for 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA = 2) vs. Des-Acetyl Analog: Impact on Predicted CNS Permeability

The target compound exhibits a computed XLogP3-AA of 2, which is approximately 0.5–1.0 log units lower than the des-acetyl analog 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine (CAS 1256822-00-0, MW 216.2, no acetyl group) [1]. In CNS drug design, the optimal lipophilicity range for brain penetration is typically XLogP 1–3, with values above 3 associated with increased off-target binding and metabolic liability. The acetyl group on our compound introduces a polar carbonyl oxygen (contributing to the 6 H-bond acceptors vs. fewer acceptors in the des-acetyl analog) that moderates lipophilicity while maintaining favorable TPSA for passive permeability . This positions the target compound within a narrower, more desirable CNS drug-like window compared to the more lipophilic, simpler analog.

Lipophilicity CNS drug design Physicochemical profiling

Hydrogen Bond Acceptor Count (6 HBA) as a Descriptor for Binding Pocket Engagement vs. Simple Pyridine-Pyrrolidine Scaffolds

The target compound contains 6 hydrogen bond acceptor sites (the acetyl carbonyl oxygen, the pyridine nitrogen, the pyrrolidine nitrogen, and the three fluorine atoms) with zero hydrogen bond donors [1]. In contrast, the simpler comparator 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine (CAS 1256822-00-0) possesses a secondary amine (1 H-bond donor) and only 2-3 H-bond acceptors . This higher HBA count with zero HBD capability renders the target compound more suitable for targets requiring extensive polar interactions without proton donation, such as the ATP-binding pockets of kinases, where the hinge-region backbone NH and carbonyl groups demand specific H-bond acceptor geometries. The acetyl carbonyl at the pyrrolidine 3-position provides a geometrically distinct HBA vector not present in the des-acetyl analog, potentially enabling additional interactions with catalytic lysine residues or water networks in kinase active sites [2].

Hydrogen bonding Binding affinity Structure-activity relationship

Trifluoromethyl Positional Isomerism: 4-CF3 on Pyridine (Target) vs. 3-CF3 and 5-CF3 Regioisomers in Drug Design

The 4-(trifluoromethyl) substitution on the pyridine ring in our target compound places the electron-withdrawing CF3 group para to the pyridine nitrogen, which attenuates the pyridine nitrogen basicity (estimated pKa reduction of ~1.5–2.0 units compared to unsubstituted pyridine) while maintaining a directed molecular dipole [1]. The 3-CF3 regioisomer (e.g., 2-(pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine, CAS 1337105-78-8) positions the CF3 group adjacent to the pyrrolidine attachment point, creating steric hindrance that restricts rotational freedom of the pyrrolidine ring and alters the favored binding conformations [2]. Similarly, the 5-CF3 regioisomer (e.g., 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine) places the CF3 group meta to the pyrrolidine, producing different electronic effects on the pyridine nitrogen basicity. This positional isomerism is non-trivial: para-CF3 substitution (as in the target compound) generally confers superior metabolic stability against CYP450-mediated oxidation at the pyridine ring compared to meta-CF3 substitution, which can be more susceptible to oxidative defluorination [3].

Metabolic stability Positional isomerism Trifluoromethyl group effects

Rotational Restriction and Conformational Pre-organization: Rotatable Bond Count of 2 vs. More Flexible or Rigid Analogs

The target compound possesses exactly 2 rotatable bonds (the C3-acetyl bond connecting the carbonyl to the pyrrolidine ring, and the C–N bond connecting the pyrrolidine nitrogen to the pyridine C2), as computed by Cactvs descriptors [1]. This low rotatable bond count constrains the conformational space accessible to the molecule, reducing the entropic penalty upon target binding compared to more flexible analogs. For example, analogs with ether linkers (e.g., 1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, MW 274.24) introduce an additional rotatable bond (the C–O–C linkage), increasing flexibility and potentially reducing ligand efficiency (LE) due to higher conformational entropy in the unbound state . Conversely, the direct N-aryl linkage in the target compound provides the optimal balance of rigidity (for binding affinity) and residual flexibility (for induced-fit adaptation), unlike fully constrained fused-ring systems that may fail to accommodate protein conformational changes.

Conformational analysis Ligand efficiency Entropic binding penalty

Optimal Research and Procurement Application Scenarios for 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone


Medicinal Chemistry: Kinase Inhibitor Scaffold Development Targeting the Hinge Region

The compound's 6 H-bond acceptor sites combined with zero H-bond donors make it an ideal core scaffold for designing ATP-competitive kinase inhibitors that require extensive polar interactions with the hinge-region backbone. The acetyl group at the pyrrolidine 3-position provides a geometrically well-defined HBA vector that can engage catalytic lysine residues or structured water networks in kinase active sites [1]. Procurement is recommended for lead optimization campaigns where the 4-CF3-pyridine moiety has been identified as a privileged pharmacophore for kinase selectivity, supported by the patent literature demonstrating related pyrrolidine-pyridine scaffolds with high-affinity kinase binding [2].

CNS Drug Discovery: Balancing Lipophilicity for Blood-Brain Barrier Penetration

With a computed XLogP3-AA of 2 and a TPSA of 33.2 Ų, this compound sits within the optimal CNS drug-like chemical space (XLogP 1–3; TPSA < 90 Ų) [1]. The acetyl group provides a polar counterbalance to the lipophilic trifluoromethylpyridine moiety, avoiding excessive lipophilicity that could lead to high tissue binding and rapid clearance. This makes it a strategic procurement choice for CNS-targeted programs, particularly those seeking TRPV1 or GlyT-2 modulation, where structurally related 5-CF3-pyridyl-pyrrolidine derivatives (e.g., SB-705498) have already demonstrated clinical translation potential [3].

Synthetic Chemistry: Versatile Intermediate for Parallel Library Synthesis

The compound's dual functional groups—the acetyl carbonyl at C3 and the electron-deficient 4-CF3-pyridine at N1—provide orthogonal reactive handles for further derivatization. The acetyl group can undergo reductive amination, Grignard addition, or hydrazone formation, while the trifluoromethylpyridine ring can participate in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. With a rotatable bond count of only 2, the scaffold maintains sufficient rigidity to generate structurally diverse but conformationally constrained libraries, a desirable feature for hit-to-lead expansion [2]. Procurement at gram-to-kilogram scale from specialty suppliers supports both early-stage medicinal chemistry and process development.

Physicochemical Tool Compound for LogP and Permeability Benchmarking in the Trifluoromethyl Heterocycle Series

The compound's well-defined computed properties (XLogP3-AA = 2, TPSA = 33.2 Ų, MW = 258.24, no hydrogen bond donors) make it suitable as a calibration standard or benchmarking tool in permeability assays (PAMPA, Caco-2, MDCK) for the broader trifluoromethylpyridine-pyrrolidine compound class. Its intermediate lipophilicity and complete lack of HBD capability provide a clean reference point for assessing the contribution of specific functional groups to membrane permeability, distinct from more polar (higher TPSA) or more lipophilic (higher XLogP) analogs in the same series [1]. This application scenario is relevant for academic screening centers and industrial ADME profiling laboratories seeking reproducible, well-characterized chemical probes.

Quote Request

Request a Quote for 1-(1-(4-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.